4-Benzylpiperidine

Monoamine Releasing Agents Cocaine Dependence Neuropharmacology

4-Benzylpiperidine is a synthetic piperidine derivative and a monoamine releasing agent (MRA) widely utilized as a research chemical and key pharmaceutical intermediate. It is characterized by a 20- to 48-fold selectivity for releasing dopamine (DA) over serotonin (5-HT), with its highest potency as a norepinephrine (NE) releaser.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 31252-42-3
Cat. No. B145979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylpiperidine
CAS31252-42-3
SynonymsPhenyl(4-piperidyl)methane
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=CC=CC=C2
InChIInChI=1S/C12H17N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2
InChIKeyABGXADJDTPFFSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylpiperidine (CAS 31252-42-3): Chemical Class and Baseline Characteristics for Procurement Evaluation


4-Benzylpiperidine is a synthetic piperidine derivative and a monoamine releasing agent (MRA) widely utilized as a research chemical and key pharmaceutical intermediate [1]. It is characterized by a 20- to 48-fold selectivity for releasing dopamine (DA) over serotonin (5-HT), with its highest potency as a norepinephrine (NE) releaser [1]. This compound is commercially available with purity specifications typically at or above 98% . Its synthetic accessibility is well-established, with a 92% yield achievable via catalytic hydrogenation of 4-benzylpyridine [2].

Why 4-Benzylpiperidine Cannot Be Substituted with Other Monoamine Releasers or Piperidine Derivatives


4-Benzylpiperidine is not interchangeable with other monoamine releasing agents (e.g., amphetamine derivatives) or structurally related piperidines due to its unique quantitative selectivity profile across monoamine transporters, which cannot be replicated by close analogs [1]. Even minor structural modifications, such as the introduction of a 4-hydroxyl group or conversion to a piperazine core, drastically alter its receptor affinity and selectivity, leading to different and often less favorable pharmacological outcomes [2][3]. The precise stoichiometry and synthetic efficiency of 4-benzylpiperidine, often exceeding 90% yield under optimized conditions, are also not guaranteed with substituted analogs, making it the most reliable and well-characterized scaffold for research and industrial applications [4].

4-Benzylpiperidine: Quantitative Differentiation Data for Evidence-Based Procurement


Dopamine vs. Serotonin Releasing Selectivity: Benchmarking Against the Class

4-Benzylpiperidine exhibits a distinct monoamine release profile, with a 20- to 48-fold selectivity for releasing dopamine (DA) over serotonin (5-HT) [1]. Its potency is quantified by EC50 values: 109 nM for DA, 41.4 nM for NE, and 5,246 nM for 5-HT [1]. This selectivity ratio is a critical differentiator from other monoamine releasing agents like amphetamine, which shows a different selectivity profile, and underscores its specific utility as a dopamine-selective research tool [2].

Monoamine Releasing Agents Cocaine Dependence Neuropharmacology

Monoamine Oxidase (MAO) Inhibition Profile: Distinguishing from Pure Releasers

Beyond its releasing properties, 4-benzylpiperidine functions as a weak, preferential inhibitor of monoamine oxidase A (MAO-A) [1]. This dual action (release + MAO inhibition) is not universal among monoamine releasers and contributes to its unique in vitro profile. The inhibitory activity is modest, with an IC50 in the micromolar range for MAO-A and 750 μM for MAO-B [1]. This is a key differentiator from other compounds that are either pure releasers or potent, non-selective MAO inhibitors.

MAO Inhibition Monoamine Oxidase Neurotransmitter Regulation

Synthetic Efficiency and Scalability: Benchmarking Yield Against Structural Analogs

4-Benzylpiperidine offers a well-defined, high-yielding synthetic route from inexpensive precursors, a critical advantage for cost-effective procurement at scale [1]. The established method, involving catalytic hydrogenation of 4-benzylpyridine, proceeds with a reported yield of 92% [1]. This compares favorably to many 4-substituted piperidine analogs, which may require more complex, lower-yielding syntheses involving protection/deprotection steps or less efficient coupling reactions, thus directly impacting cost of goods and commercial availability.

Organic Synthesis Process Chemistry Pharmaceutical Intermediate

Sigma (σ) Receptor Affinity: Scaffold-Dependent Binding Compared to Piperazine Analogs

The 4-benzylpiperidine core is a critical scaffold for developing potent sigma (σ) receptor ligands [1]. Systematic SAR studies show that its affinity and selectivity for σ1/σ2 subtypes can be finely tuned through N-aralkyl substitutions, with selectivity ratios ranging from 0.1 to 9 [1]. Critically, replacement of the piperidine ring with a piperazine moiety alters the binding mode to σ1 receptors, as confirmed by comparative affinity studies [1]. This demonstrates that the piperidine scaffold itself, not just the benzyl group, is a key determinant of binding interactions, making 4-benzylpiperidine a non-substitutable starting point for sigma ligand design.

Sigma Receptors Structure-Activity Relationship Neuropsychiatric Research

4-Benzylpiperidine: Optimal Research and Industrial Applications Supported by Quantitative Evidence


Investigating Dopamine-Selective Mechanisms in Addiction and Neuroscience Research

Researchers studying the neurobiology of addiction, particularly cocaine dependence, utilize 4-benzylpiperidine as a dopamine-selective pharmacological tool. Its quantifiable 20- to 48-fold selectivity for releasing dopamine over serotonin [1] allows for the specific dissection of dopaminergic pathways' contributions to behavior and reinforcement, minimizing confounding serotonergic effects that would be present with non-selective monoamine releasers. This makes it ideal for in vivo models evaluating potential agonist replacement therapies.

Synthesis of Potent and Selective NR2B-Containing NMDA Receptor Antagonists

Medicinal chemists engaged in developing subtype-selective NMDA receptor antagonists rely on 4-benzylpiperidine as a privileged scaffold. Systematic SAR studies have demonstrated that modifications to the 4-benzylpiperidine core yield compounds with nanomolar potency for NR1A/2B receptors. For example, the derivative 5-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzoimidazol-2-one (46b) was identified as a highly potent and selective antagonist with an IC50 of 0.0053 μM [1], showcasing the scaffold's ability to generate high-affinity ligands for neurological disorder models.

Designing and Probing Sigma (σ) Receptor Ligands for CNS Drug Discovery

In central nervous system (CNS) drug discovery, 4-benzylpiperidine is a key starting material for creating potent sigma (σ) receptor ligands. Its utility is proven by quantitative SAR data showing that N-aralkyl substitutions on the core allow for precise tuning of σ1/σ2 subtype selectivity, with ratios ranging from 0.1 to 9 [1]. Furthermore, direct comparative studies confirm that the piperidine core itself is essential for the correct binding mode, as swapping it for a piperazine group alters σ1 receptor interactions [1]. This scaffold-dependent binding is crucial for developing agents with potential applications in treating psychosis and other neuropsychiatric conditions.

Developing and Optimizing Transdermal Drug Delivery Systems

Pharmaceutical formulators investigating transdermal drug delivery use 4-benzylpiperidine to assess the feasibility and optimize the permeation profiles of piperidine-based actives. Studies have established a validated in vitro model for evaluating 4-benzylpiperidine transdermal patches, examining the impact of pressure-sensitive adhesives and additives on permeation rates [1]. This allows for the rational selection of formulation components to achieve desired flux rates, providing a data-driven approach for developing transdermal systems for this class of compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.